molecular formula C12H18O4 B14302060 Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol CAS No. 113105-43-4

Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol

Cat. No.: B14302060
CAS No.: 113105-43-4
M. Wt: 226.27 g/mol
InChI Key: FDBZNWCMTFQRCA-UHFFFAOYSA-N
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Description

Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol is an organic compound that features a benzene ring substituted with a hydroxyl group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol typically involves the following steps:

    Friedel-Crafts Alkylation:

    Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce the hydroxyl group. This involves treating the benzene ring with nitric acid and sulfuric acid to form a nitro compound, which is then reduced to an amine using hydrogen gas and a metal catalyst. The amine is subsequently converted to a hydroxyl group through diazotization and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated benzene ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully saturated benzene rings.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. Additionally, the compound’s hydrophobic isopropyl and methyl groups can interact with lipid membranes, altering their properties.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A benzene ring with a single hydroxyl group.

    Cresol: A benzene ring with a hydroxyl group and a methyl group.

    Thymol: A benzene ring with a hydroxyl group, a methyl group, and an isopropyl group.

Uniqueness

Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both hydroxyl and isopropyl groups enhances its hydrophobicity and potential for hydrogen bonding, making it a versatile compound for various applications.

Properties

CAS No.

113105-43-4

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol

InChI

InChI=1S/C10H14O2.C2H4O2/c1-6(2)8-4-9(11)7(3)10(12)5-8;1-2(3)4/h4-6,11-12H,1-3H3;1H3,(H,3,4)

InChI Key

FDBZNWCMTFQRCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O)C(C)C)O.CC(=O)O

Origin of Product

United States

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